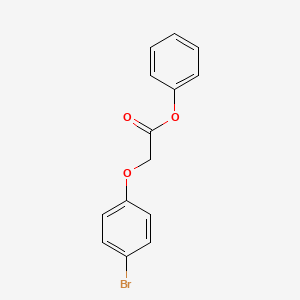

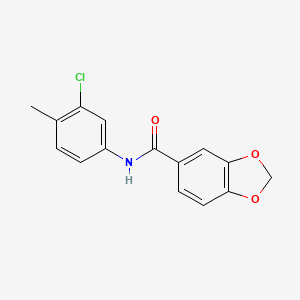

![molecular formula C16H21BrN2 B5550476 2-(4-bromophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5550476.png)

2-(4-bromophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The molecule "2-(4-bromophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decane" belongs to a class of complex organic compounds featuring a diazatricyclo decane core structure. This class of compounds is of interest for its unique structural characteristics and potential for various applications, including material science and pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds often involves cycloaddition reactions, where a precursor molecule reacts with another compound, such as p-bromophenyl isocyanate, leading to the formation of a complex structure with the loss of nitrogen. Single-crystal X-ray examinations are commonly used to confirm the molecular structure of the synthesized compounds (Newton, Kapecki, Baldwin, & Paul, 1967).

Molecular Structure Analysis

The molecular structure of related diazatricyclo decane derivatives is often determined using X-ray crystallography, revealing significant details such as the presence of nearly perfect chair conformations of the adamantane cage system. These findings are crucial for understanding the 3D arrangement of atoms in the molecule and its implications on reactivity and properties (Fernández et al., 1991).

Chemical Reactions and Properties

Chemical reactions involving diazatricyclo decane derivatives can include interactions with diazonium salts, leading to the formation of novel compounds. These reactions are characterized and confirmed using techniques like HR-MS and NMR spectroscopy, and even X-ray crystallography for structure confirmation (Rivera & González-Salas, 2010).

Physical Properties Analysis

The physical properties of compounds within this chemical family can vary significantly, depending on their specific structures. Details such as crystal systems, space groups, and cell dimensions obtained from X-ray diffraction studies provide insights into the physical characteristics of these compounds (Da, 2002).

Chemical Properties Analysis

Investigations into the chemical properties of diazatricyclo decane derivatives reveal their reactivity towards various chemical reagents. Studies on related compounds, such as tetracyclo[3.3.1.13,7.01..3]decane derivatives, show their susceptibility to reactions such as homopolymerization and copolymerization with oxygen, indicating the highly reactive nature of these compounds under certain conditions (Pincock, Schmidt, Scott, & Torupka, 1972).

Scientific Research Applications

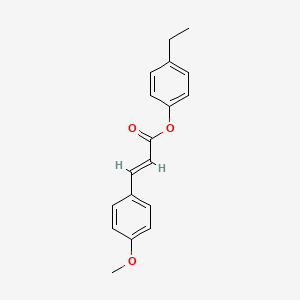

1. Liquid Crystalline Dendrimeric Polymer Synthesis

In the field of polymer science, a study by Percec and Kawasumi (1992) explored the synthesis and characterization of a thermotropic nematic liquid crystalline dendrimeric polymer, which involves compounds structurally related to 2-(4-bromophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decane. This research contributes to the understanding of liquid crystalline materials and their potential applications in advanced materials and display technologies (Percec & Kawasumi, 1992).

2. Development of Conformationally Restricted Bis-Pyrrolidines

Fort et al. (2014) conducted research on the synthesis of 3,9-diazatricyclo[5.3.0.0(1,5)]decanes as conformationally restricted bis-pyrrolidines, starting with N-Boc-protected 4-(allylaminomethyl)-2(5H)furanones. This research provides insights into the development of novel organic compounds with potential applications in medicinal chemistry and drug design (Fort, Woltering, Alker & Bach, 2014).

3. Synthesis of Novel Triazenes

Rivera and González-Salas (2010) investigated the reaction of the cyclic aminal 1,3,6,8-tetraazatricyclo[4.3.1.13,8]undecane (TATU) with diazonium salts, resulting in a series of bis-triazenes. This study contributes to the synthesis of novel organic compounds, highlighting the versatility and reactivity of the diazatricyclo[3.3.1.13,7]decane structure in organic synthesis (Rivera & González-Salas, 2010).

properties

IUPAC Name |

2-(4-bromophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BrN2/c1-15-7-16(2)10-18(8-15)14(19(9-15)11-16)12-3-5-13(17)6-4-12/h3-6,14H,7-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAKRZLMYMVOYMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(CN(C1)C(N(C2)C3)C4=CC=C(C=C4)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

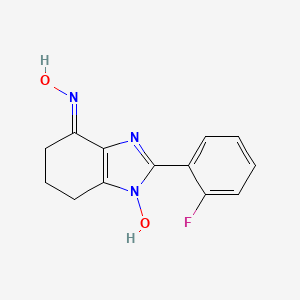

![6-(2-chlorophenyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B5550421.png)

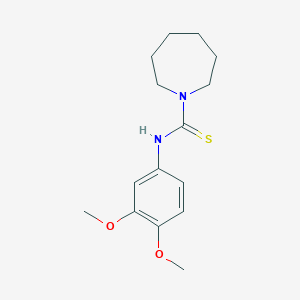

![2,4-dimethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5550432.png)

![1-(4-ethyl-5-{1-[(3-methyl-1H-pyrazol-1-yl)acetyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5550473.png)

![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5550483.png)

![2-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5550486.png)

![1-[(2,3-dimethoxyphenyl)acetyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5550495.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-thiophenecarboxamide](/img/structure/B5550499.png)

![N-[2-(6-methylpyridin-2-yl)ethyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5550506.png)